molecular formula C19H26O2 B190577 Androstenedione CAS No. 63-05-8

Androstenedione

Cat. No.: B190577
CAS No.: 63-05-8
M. Wt: 286.4 g/mol
InChI Key: AEMFNILZOJDQLW-QAGGRKNESA-N
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Description

It serves as an intermediate in the biosynthesis of testosterone and estrone from dehydroepiandrosterone (DHEA) . Androstenedione is produced in the adrenal glands, ovaries, and testes, and it plays a crucial role in the production of sex hormones.

Mechanism of Action

Target of Action

Androstenedione, also known as 4-androstenedione or Δ4-dione, is a steroid hormone that primarily targets the gonads and adrenal glands . It serves as a precursor to testosterone, estrone, and estradiol, depending on the tissue type .

Mode of Action

This compound is a 19-carbon steroid hormone produced in the adrenal glands and the gonads . It acts as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol . While it has weak androgenic actions on the body itself, it mainly acts as a stepping stone in the manufacture of testosterone and estrogen within the body .

Biochemical Pathways

This compound is the common precursor of the androgen and estrogen sex hormones . It can be biosynthesized in one of two ways. The primary pathway involves conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA) by way of 17,20-lyase, with subsequent conversion of DHEA to this compound via the enzyme 3β-hydroxysteroid dehydrogenase .

Pharmacokinetics

It is known that it is metabolized in the liver

Result of Action

As a precursor to testosterone and other androgens, as well as estrogens like estrone, this compound plays a key role in the body . In addition to functioning as an endogenous prohormone, this compound also has weak androgenic activity in its own right . This compound has been found to possess some estrogenic activity, similarly to other DHEA metabolites .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in children aged 6 to 8 years old, there is a rise in this compound secretion along with DHEA during adrenarche . This rise in this compound and DHEA is hypothesized to play a crucial role for learning social, cultural, and ecological skills, such as the development and understanding of sexual attraction . Furthermore, it is thought that this compound plays a role in levels of aggression and competition in boys .

Preparation Methods

Synthetic Routes and Reaction Conditions

Androstenedione can be synthesized through the biotransformation of phytosterols. This process involves the use of microorganisms such as Mycolicibacterium sp. and Mycolicibacterium neoaurum . The biotransformation process includes several steps, such as chemical addition of solvents, surfactants, cofactors, inducers, and ionic liquids to enhance production .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. The process typically includes the use of genetically modified microorganisms to increase yield. The production process is focused on process improvement techniques and modifications of the microorganisms involved in biosynthesis .

Chemical Reactions Analysis

Types of Reactions

Androstenedione undergoes various chemical reactions, including:

    Oxidation: Conversion to other steroid hormones.

    Reduction: Conversion to testosterone and other androgens.

    Substitution: Formation of different steroid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include enzymes such as 3β-hydroxysteroid dehydrogenase and 17,20-lyase . The reactions typically occur under specific conditions, such as controlled temperature and pH levels.

Major Products Formed

The major products formed from these reactions include testosterone, estrone, and other steroid hormones .

Scientific Research Applications

Androstenedione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Androstenedione is closely related to other steroid hormones such as:

    Androstenediol: A precursor to testosterone and estradiol.

    Testosterone: A primary male sex hormone.

    Estrone: An estrogen hormone.

Compared to these compounds, this compound has weaker androgenic activity but serves as a crucial intermediate in the biosynthesis of more potent hormones .

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMFNILZOJDQLW-QAGGRKNESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
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Molecular Formula

C19H26O2
Record name androstenedione
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DSSTOX Substance ID

DTXSID8024523
Record name 4-Androstene-3,17-dione
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Molecular Weight

286.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Androstenedione
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Boiling Point

Decomposes at 200 °C before boiling
Record name Androstenedione
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Solubility

In water, 57.3 mg/L at 25 °C, pH 7.3; 40 mg/L at 37 °C, pH 7.4, In water, 66 mg/L at 20 °C, pH 6.5 (EU Method A.6, Water Solubility, flask method), 0.0578 mg/mL
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Density

1.18 g/cu cm at 20 °C (GLP compliance study)
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Vapor Pressure

7.35X10-9 mm Hg at 20 °C (extrapolated from effusion method measurements between 75-110 °C)
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Mechanism of Action

4-androstenedione is a 19-carbon steroid hormone produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol., Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/
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Color/Form

Crystals from hexane

CAS No.

63-05-8
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Melting Point

173-174 °C (crystals from hexane), Melting point: 143 °C (alpha form), 173 (beta form), Melting point: 172 °C, OECD Guideline 102 (Melting point / Melting Range), 170 - 173 °C
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Record name Androstenedione
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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